Ethyl 4-methyl-2-(2-phenylacetamido)-5-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate
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Overview
Description
Ethyl 4-methyl-2-(2-phenylacetamido)-5-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, an ester group, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-2-(2-phenylacetamido)-5-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring, the introduction of the ester group, and the addition of the phenylacetamido and trifluoromethylphenylcarbamoyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-(2-phenylacetamido)-5-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-methyl-2-(2-phenylacetamido)-5-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-2-(2-phenylacetamido)-5-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 4-methyl-2-(2-phenylacetamido)-5-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate include other thiophene derivatives and compounds with similar functional groups, such as:
- This compound analogs
- Other thiophene-based esters
- Compounds with trifluoromethylphenylcarbamoyl groups
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Biological Activity
Ethyl 4-methyl-2-(2-phenylacetamido)-5-{[3-(trifluoromethyl)phenyl]carbamoyl}thiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Functional Groups
- Thienyl group : Contributes to the compound's unique reactivity and biological activity.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
- Amido group : Potentially involved in hydrogen bonding with biological targets.
Antidiabetic Effects
Recent studies have highlighted the compound's potential as an antidiabetic agent. In vitro assays demonstrated significant inhibition of key enzymes involved in carbohydrate metabolism:
- Alpha-glucosidase Inhibition : At a concentration of 500 μM, the compound exhibited an inhibition rate of 83.13% , with an IC50 value of 6.28 μM compared to acarbose (IC50 = 2.0 μM) .
- Alpha-amylase Inhibition : The compound showed percent inhibitions of 78.85% , 73.08% , and 68.90% at concentrations of 500, 250, and 125 μM, respectively, with an IC50 value of 4.58 μM .
Antioxidant Activity
The compound's antioxidant properties were assessed using the DPPH radical scavenging assay. The results indicated:
- An IC50 value of 2.36 μM , which suggests strong antioxidant potential when compared to ascorbic acid (IC50 = 0.85 μM) .
Protein Tyrosine Phosphatase 1B Inhibition
The compound also demonstrated activity against Protein Tyrosine Phosphatase 1B (PTP-1B), a target for diabetes treatment:
- Percent inhibitions were recorded at various concentrations, with an observed IC50 value of 0.91 μM , outperforming the standard drug ursolic acid (IC50 = 1.35 μM) .
Safety and Toxicology
Acute toxicity studies conducted on experimental albino mice revealed no significant behavioral changes or lethality after administration of various concentrations of the compound over a 72-hour period, indicating a favorable safety profile .
Study on Antidiabetic Activity
In a controlled study, researchers synthesized several derivatives of this compound and evaluated their biological activities. The most promising derivative exhibited superior inhibitory effects on both alpha-glucosidase and alpha-amylase compared to existing drugs .
Comparative Analysis
A comparative analysis was performed against other known antidiabetic agents, highlighting the unique efficacy and potential therapeutic applications of this compound in managing diabetes-related complications.
Compound | Alpha-glucosidase IC50 (μM) | Alpha-amylase IC50 (μM) | PTP-1B IC50 (μM) |
---|---|---|---|
Ethyl 4-methyl... | 6.28 | 4.58 | 0.91 |
Acarbose | 2.00 | 1.58 | N/A |
Ursolic Acid | N/A | N/A | 1.35 |
Properties
Molecular Formula |
C24H21F3N2O4S |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[(2-phenylacetyl)amino]-5-[[3-(trifluoromethyl)phenyl]carbamoyl]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H21F3N2O4S/c1-3-33-23(32)19-14(2)20(21(31)28-17-11-7-10-16(13-17)24(25,26)27)34-22(19)29-18(30)12-15-8-5-4-6-9-15/h4-11,13H,3,12H2,1-2H3,(H,28,31)(H,29,30) |
InChI Key |
PRYHPKPOJNEBRA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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